Acid red 52
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Overview
Description
Sulforhodamine B sodium salt is a rhodamine-derived aminoxanthene dye. It is known for its bright pink color and is widely used as a fluorescent dye in various scientific applications. The compound has the chemical formula C₂₇H₂₉N₂NaO₇S₂ and a molecular weight of 580.65 g/mol . It contains two sulfonic acid groups, which contribute to its solubility in water and its ability to separate in alkaline conditions .
Mechanism of Action
Target of Action
Acid Red 52, also known as Sulforhodamine B, is primarily used as a dye. Its main targets are materials such as wool, silk, nylon, and leather . It imparts color to these materials, and in the case of hair, it is used in semi-permanent products as it doesn’t penetrate very deeply into the hair .
Mode of Action
This compound interacts with its targets by binding to the protein constituents of the cells in a stoichiometric manner . This interaction results in the impartation of color. The dye is soluble in water and its aqueous solution is blue-red with fluorescence .
Biochemical Pathways
It is known that the dye is often used as a membrane-impermeable polar tracer or for cell density determination via determination of cellular proteins .
Pharmacokinetics
It is known that the dye is soluble in water and alcohol , which could influence its bioavailability.
Result of Action
The primary result of this compound’s action is the impartation of color. In textiles, it provides a bright red color . In the context of cell density determination, the amount of dye extracted from stained cells is directly proportional to the cell mass .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its solubility can be affected by the temperature . Furthermore, it is recommended that this compound be stored at room temperature, in a cool and dark place . It is also noted that the dye is stable , but it should be kept away from strong oxidants as it can cause burning .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulforhodamine B sodium salt is synthesized through a series of chemical reactions involving the condensation of 3,6-diamino-9-(2-carboxyphenyl)xanthylium chloride with diethylamine . The reaction is typically carried out in an acidic medium to facilitate the formation of the xanthene ring structure. The resulting product is then sulfonated to introduce the sulfonic acid groups, which enhance the dye’s solubility and fluorescence properties .
Industrial Production Methods
In industrial settings, the production of Sulforhodamine B sodium salt involves large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the use of high-purity starting materials and controlled reaction environments to ensure consistent product quality. The final product is purified through crystallization and filtration to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Sulforhodamine B sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the dye’s fluorescence properties.
Substitution: The sulfonic acid groups can participate in substitution reactions, allowing for the modification of the dye’s chemical structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used to reduce the dye.
Substitution: Substitution reactions often involve reagents like sodium hydroxide and various organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonated derivatives, while reduction can result in the formation of reduced xanthene compounds .
Scientific Research Applications
Sulforhodamine B sodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent tracer in various chemical reactions and processes.
Biology: Employed in cell viability assays to measure cell biomass and cytotoxicity screening.
Comparison with Similar Compounds
Sulforhodamine B sodium salt is unique among fluorescent dyes due to its high water solubility and strong fluorescence properties. Similar compounds include:
Rhodamine B: Another rhodamine-derived dye with similar fluorescence properties but different solubility characteristics.
Fluorescein: A widely used fluorescent dye with different excitation and emission wavelengths.
Lissamine Rhodamine B: A related compound with similar applications but different chemical structure.
Sulforhodamine B sodium salt stands out due to its specific sulfonic acid groups, which enhance its solubility and make it suitable for a wide range of applications .
Properties
CAS No. |
3520-42-1 |
---|---|
Molecular Formula |
C27H30N2NaO7S2 |
Molecular Weight |
581.7 g/mol |
IUPAC Name |
sodium;4-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzene-1,3-disulfonate |
InChI |
InChI=1S/C27H30N2O7S2.Na/c1-5-28(6-2)18-9-12-21-24(15-18)36-25-16-19(29(7-3)8-4)10-13-22(25)27(21)23-14-11-20(37(30,31)32)17-26(23)38(33,34)35;/h9-17H,5-8H2,1-4H3,(H-,30,31,32,33,34,35); |
InChI Key |
WZRAZHWOVXUHNF-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)O)S(=O)(=O)[O-].[Na] |
3520-42-1 11119-62-3 |
|
physical_description |
Liquid Brown powder; [MSDSonline] |
Related CAS |
2609-88-3 (Parent) |
Synonyms |
3,6-Bis(diethylamino)-9-(2,4-disulfophenyl)-xanthylium Sodium Salt; [6-(Diethylamino)-9-(2,4-disulfophenyl)-3H-xanthen-3-ylidene]diethylammonium Hydroxide; C.I. Acid Red 52; AR 52; Acid Leather Red KB; Acid Red 52; Acid Red B-SF; Acid Red XB; Acid Rh |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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